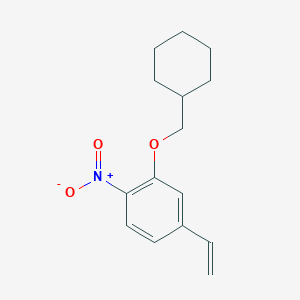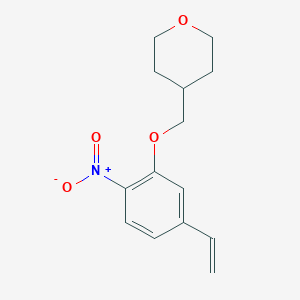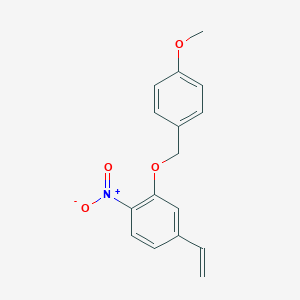
2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene is an organic compound that features a nitro group, a vinyl group, and a methoxybenzyl ether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene can be achieved through several synthetic routes. One common method involves the nitration of 4-vinylphenol followed by the protection of the hydroxyl group with a 4-methoxybenzyl group. The nitration step typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The protection of the hydroxyl group can be achieved using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxybenzyl ether group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. In substitution reactions, the methoxybenzyl ether group can be replaced by other functional groups through nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar in structure but lacks the nitro and vinyl groups.
4-Nitrobenzyl alcohol: Contains a nitro group but lacks the vinyl and methoxybenzyl ether groups.
4-Vinylphenol: Contains a vinyl group but lacks the nitro and methoxybenzyl ether groups.
Uniqueness
2-((4-Methoxybenzyl)oxy)-1-nitro-4-vinylbenzene is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethenyl-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-12-6-9-15(17(18)19)16(10-12)21-11-13-4-7-14(20-2)8-5-13/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFSFGYVMRXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
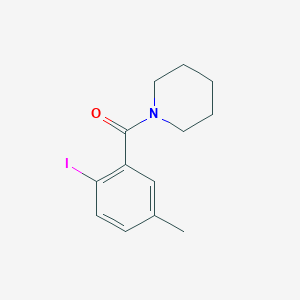
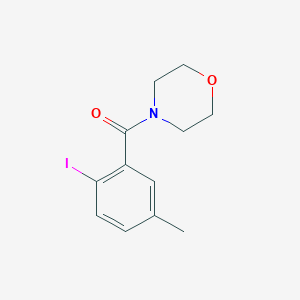
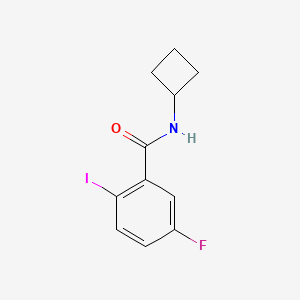
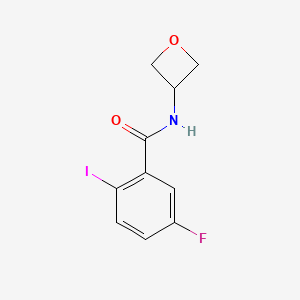
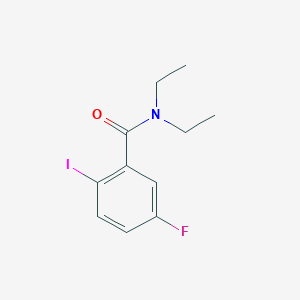
![5-Chloro-1- (4-methoxybenzyl) -1H-pyrrolo [2, 3-c]pyridine](/img/structure/B8151914.png)
![5-Chloro-1-isobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151934.png)
![5-Chloro-1-(2-methoxyethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151935.png)
![5-Chloro-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151938.png)
![5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151942.png)
![5-Chloro-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151943.png)
![5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8151946.png)
